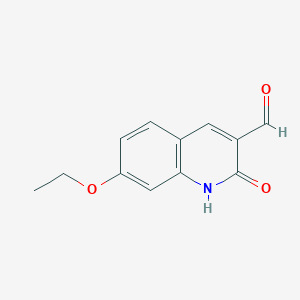

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

7-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-4-3-8-5-9(7-14)12(15)13-11(8)6-10/h3-7H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTKPGMPOSVASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of ethoxy-substituted aniline derivatives with appropriate aldehydes under controlled conditions . One common method includes the use of Vilsmeier-Haack reaction, where the aniline derivative is treated with a formylating agent like DMF and POCl₃ to introduce the formyl group at the 3-position of the quinoline ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline acids.

Reduction: Formation of quinoline alcohols.

Substitution: Introduction of different functional groups at the 3-position.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinoline-3-carboxylic acids.

Reduction: Quinoline-3-methanols.

Substitution: Various 3-substituted quinoline derivatives.

Scientific Research Applications

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly valuable in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be contextualized by comparing it to structurally related compounds. Key analogues include:

Table 1: Structural and Functional Comparison of 2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde Derivatives

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Methoxy and ethoxy groups enhance solubility and influence metal coordination in complexes, improving DNA intercalation and cytotoxic effects. For example, 6-methoxy derivatives exhibit IC₅₀ values < 10 μM in HeLa cells when complexed with Cu(II) .

- Alkyl Groups (e.g., -CH₃) : The 7-methyl derivative (12b) shows moderate anticancer activity as a standalone ligand but significantly higher potency in Cu(II) complexes due to stabilized square-planar geometries .

- Halogens (e.g., -F) : Fluorine at the 7-position (CID 22690266) may improve metabolic stability and binding affinity, though specific data are lacking .

Antioxidant Activity: Radical scavenging efficacy correlates with substituent electronegativity. The parent compound and its methoxy/ethoxy derivatives demonstrate DPPH radical inhibition rates of 60–80% at 100 μM, attributed to the aldehyde and keto-enol tautomerism facilitating hydrogen donation .

Synthetic Accessibility :

- Ethoxy and methoxy derivatives require multi-step synthesis starting from substituted anilines, whereas methyl and halogenated analogues are more straightforward to prepare .

Coordination Chemistry: Terminal N-substitution in thiosemicarbazone derivatives (e.g., 6-methoxy) alters coordination modes (e.g., N,S- vs. O,S-donor sites), impacting complex stability and bioactivity. Ethoxy derivatives are hypothesized to favor similar coordination but with increased steric bulk .

Biological Activity

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions and memory improvement.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, leading to increased neurotransmitter availability. This mechanism has implications for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to exhibit various biochemical properties:

- Stability : The compound is stable under standard laboratory conditions but can degrade upon exposure to light and heat.

- Dosage Effects : In animal models, low doses effectively enhance cognitive functions without significant adverse effects.

- Metabolism : Primarily metabolized in the liver through oxidation and conjugation reactions.

Cellular Effects

In neuronal cell lines, this compound has demonstrated the ability to enhance cholinergic signaling by inhibiting AChE. This effect can lead to improved cognitive performance and memory retention.

Research Findings and Case Studies

Several studies have explored the biological activity of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. 7-Ethoxy derivatives have been tested against various pathogens with promising results .

- Anticancer Potential : The compound has been evaluated for antiproliferative efficacy against cancer cell lines. In vitro studies show that it may inhibit cell proliferation through apoptosis induction mechanisms similar to other quinoline derivatives .

- Docking Studies : Molecular docking studies have provided insights into the binding interactions of 7-Ethoxy-2-oxo-1,2-dihydroquinoline derivatives with various biological targets, rationalizing their observed biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a comparison with similar compounds is essential.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 2-Oxo-1,2-dihydroquinoline | AChE inhibition | Commonly studied for neuroprotective effects |

| Quinoline derivatives | Antimicrobial and anticancer properties | Broad spectrum of activities due to structural diversity |

| Quinoline-based Schiff bases | Anticancer activity targeting EGFR and HER2 | High potency against specific cancer types |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethoxy-substituted aniline derivatives with β-ketoaldehydes. For example, ethyl β-ethoxyacrylate can react with 2-aminobenzaldehyde derivatives under acidic conditions (e.g., HCl or p-TsOH) to form the quinoline core. The ethoxy group is introduced either via alkylation of a hydroxyl precursor or by using pre-functionalized ethoxy-containing starting materials . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the aldehyde-functionalized product.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm the substitution pattern (e.g., ethoxy at C7, aldehyde at C3).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak).

- Collision Cross-Section (CCS) data : Ion mobility spectrometry predicts CCS values (e.g., ~137 Å for [M+H]), which correlate with 3D structural features .

- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1700 cm) and aldehyde C-H stretches.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Refer to SDS guidelines for ethoxy-containing quinolines, which highlight risks of respiratory irritation and recommend medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do electronic effects of the ethoxy substituent influence reactivity in further functionalization?

- Methodological Answer :

- The ethoxy group is electron-donating (+I effect), activating the quinoline ring toward electrophilic substitution at positions para to the ethoxy group (e.g., C5 or C9).

- Computational modeling (DFT) can predict reactive sites. For example, Fukui indices or electrostatic potential maps may reveal nucleophilic regions for cross-coupling reactions .

- Compare with fluoro-substituted analogs (e.g., 7-fluoro derivatives), where electron-withdrawing effects alter regioselectivity .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst optimization : Use p-TsOH or Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

- Temperature control : Reflux in ethanol (78°C) ensures complete cyclization without side-product formation .

- Molar ratios : Maintain a 1:1.2 ratio of aniline to β-ketoaldehyde to minimize unreacted starting material.

Q. How can contradictions in biological activity data between analogs be resolved?

- Methodological Answer :

- Standardized assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies with consistent bacterial strains (e.g., S. aureus ATCC 25923).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy) on lipophilicity (logP) and membrane permeability. Ethoxy’s larger size may enhance hydrophobic interactions but reduce solubility .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic vs. steric effects).

Q. What advanced techniques characterize its interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) with purified enzymes (e.g., topoisomerases).

- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets.

- Metabolomics : Track cellular metabolite changes (via LC-MS) to identify pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.